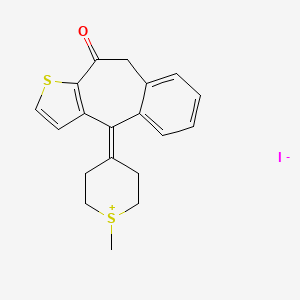
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic compound with a unique structure that includes a thiopyranium ring and a benzo-cyclohepta-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide typically involves the reaction of 9,10-dihydro-7-methyl 4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol with a dehydrating agent . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound
Scientific Research Applications
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ketotifen: 4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo(4,5)cyclohepta(1,2-b)thiophen-10-one.
Other Benzo-Cyclohepta-Thiophenes: Compounds with similar structures but different substituents or functional groups.
Uniqueness
2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is unique due to its specific combination of a thiopyranium ring and a benzo-cyclohepta-thiophene moiety. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 2H-Thiopyranium, 4-(9,10-dihydro-10-oxo-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes a thiopyranium core with a substituted benzo-cycloheptathiene moiety. The presence of iodine suggests potential reactivity that could be exploited in biological systems.
Synthesis
The synthesis of this compound can be achieved through various methods involving multi-step reactions. Notably, the Wittig-Horner reaction has been highlighted as an effective approach for constructing the cycloheptathiene framework. This method allows for the introduction of functional groups that can enhance biological activity.
Biological Activity
Research indicates that compounds similar to 2H-Thiopyranium exhibit a range of biological activities:
Antifungal Activity
A study on related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These compounds showed minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL , suggesting significant antifungal potential .
Antimicrobial Properties
Other derivatives have shown promising antimicrobial properties, indicating that modifications to the thiopyranium structure could yield compounds with enhanced efficacy against bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of related compounds. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain low toxicity levels, making them suitable candidates for further development.
Case Studies
- Case Study on Antifungal Efficacy :
-
Case Study on Cytotoxicity :
- Objective : Evaluate the cytotoxic effects of related thiopyranium derivatives.
- Method : Cell viability assays on human cancer cell lines.
- Results : Selected compounds showed low cytotoxicity with IC50 values exceeding therapeutic concentrations, indicating a favorable safety profile for further pharmacological exploration.
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Antifungal MIC (A30-A34) | 0.03 - 0.5 μg/mL |
| Cytotoxicity IC50 | > therapeutic concentrations |
| Metabolic Stability | Half-lives around 69.4 - 80.5 min |
Properties
CAS No. |
124939-81-7 |
|---|---|
Molecular Formula |
C19H19IOS2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-(1-methylthian-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;iodide |
InChI |
InChI=1S/C19H19OS2.HI/c1-22-10-7-13(8-11-22)18-15-5-3-2-4-14(15)12-17(20)19-16(18)6-9-21-19;/h2-6,9H,7-8,10-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
VMWAGUBXEPLNAT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















